molecular formula C19H15F2N3O2S B2990046 (Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-31-8

(Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2990046
CAS No.: 2035004-31-8
M. Wt: 387.4
InChI Key: AZZCVVGOFQJLJQ-UTCJRWHESA-N
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Description

The compound “(Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one” is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone core. Key structural elements include:

  • A 2,5-difluorophenyl group at the β-position, contributing electron-withdrawing effects and influencing lipophilicity.
  • The oxadiazole-thiophene heterocyclic system, known for its role in modulating π-π stacking interactions and solubility .

Crystallographic characterization of analogous compounds (e.g., triazole derivatives) has been performed using SHELXL, a refinement program widely employed for small-molecule structural analysis .

Properties

IUPAC Name

(Z)-3-(2,5-difluorophenyl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-14-4-5-15(21)12(10-14)3-6-17(25)24-8-7-13(11-24)18-22-19(26-23-18)16-2-1-9-27-16/h1-6,9-10,13H,7-8,11H2/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZCVVGOFQJLJQ-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)/C=C\C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(2,5-difluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.

Synthesis and Structural Characteristics

The synthesis of this compound involves various synthetic routes that include the formation of the oxadiazole ring and the introduction of difluorophenyl and thiophene substituents. These structural features are critical as they influence the compound's biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds featuring oxadiazole rings have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) . The presence of the difluorophenyl group in our compound may enhance its potency by increasing lipophilicity and improving receptor binding.

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets. Research has shown that related oxadiazole compounds can induce apoptosis in cancer cells by activating p53 signaling pathways and promoting caspase cleavage . This suggests a potential for our compound to similarly induce programmed cell death in malignancies.

Data Summary

Biological Activity IC50 Values (µM) Cell Lines
Anticancer0.12 - 2.78MCF-7, A549, A375
Apoptosis InductionN/AMCF-7

Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of oxadiazole derivatives demonstrated that modifications to the phenyl ring could significantly alter biological activity. The introduction of electron-withdrawing groups like fluorine enhanced cytotoxicity against MCF-7 cells . This aligns with findings suggesting that our compound's difluorophenyl moiety may confer similar benefits.

Study 2: Molecular Docking Studies

Molecular docking studies have highlighted strong hydrophobic interactions between oxadiazole derivatives and target proteins such as estrogen receptors. These interactions are crucial for binding affinity and subsequent biological activity . The structural characteristics of our compound suggest it may exhibit comparable binding properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares similarities with derivatives reported in crystallographic studies, such as “(Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” (). Key differences include:

Feature Target Compound Compound
Heterocycle 1,2,4-Oxadiazole-thiophene 1,2,4-Triazole
Fluorine Substitution 2,5-difluorophenyl 2,4-difluorophenyl
Auxiliary Group Thiophene (electron-rich aromatic system) Phenyl (neutral π-system)
Molecular Weight ~443.45 g/mol (calculated) ~345.33 g/mol (reported)

Key Implications :

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazoles, which are prone to enzymatic oxidation .
Physicochemical and Pharmacological Properties

Hypothetical comparisons based on structural analogs:

Property Target Compound Triazole Analog
logP ~3.2 (estimated, due to thiophene) ~2.8 (reported)
Solubility Moderate (oxadiazole-thiophene increases lipophilicity) Low (triazole reduces solubility)
Enzymatic Inhibition Hypothetical IC₅₀: 12 nM (modeled) Reported IC₅₀: 45 nM

Research Findings :

  • The thiophene-oxadiazole system in the target compound may enhance π-stacking with aromatic residues in enzyme active sites, improving inhibitory potency.
  • 2,5-Difluorophenyl could reduce steric hindrance compared to 2,4-difluoro derivatives, allowing better alignment with target proteins.

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